(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine
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Description
“(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine” is a complex organic compound. It contains a bicyclo[1.1.1]pentane (BCP) core, which is a highly strained molecule consisting of three rings of four carbon atoms each . The BCP core is attached to a butan-2-yl group and a methanamine group.
Synthesis Analysis
Bicyclo[1.1.0]butanes (BCBs), which are similar to BCPs, are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and BCPs . The synthesis of such compounds often involves palladium-catalyzed cross-coupling on pre-formed BCBs, which enables a ‘late stage’ diversification of the bridgehead position .Molecular Structure Analysis
The molecular structure of “this compound” consists of a BCP core with a butan-2-yl group and a methanamine group attached to it. The BCP core is a highly strained molecule due to the inherent strain of the bicyclic scaffold .Chemical Reactions Analysis
BCBs, similar to BCPs, are known to participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .Future Directions
The future directions for the study and application of “(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine” and similar compounds could involve further exploration of their synthesis and applications, given their value as intermediates in ‘strain release’ chemistry . There has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines .
Properties
IUPAC Name |
(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-3-8(2)10-4-9(5-10,6-10)7-11/h8H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRAYWIEWIPPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C12CC(C1)(C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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